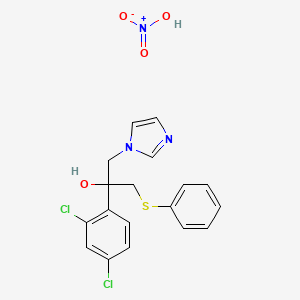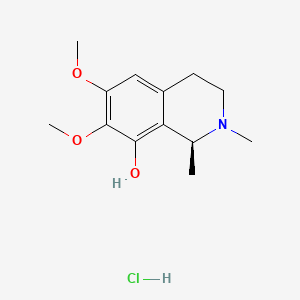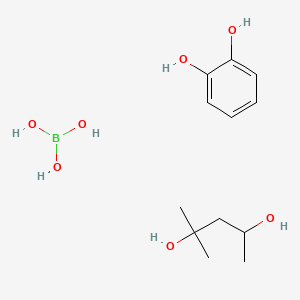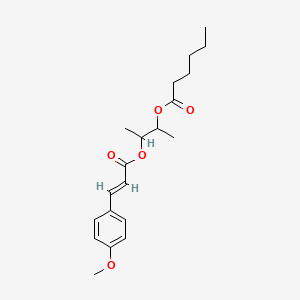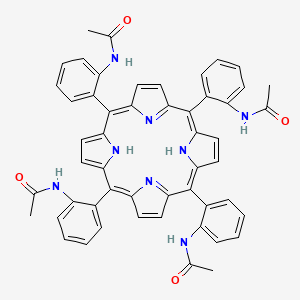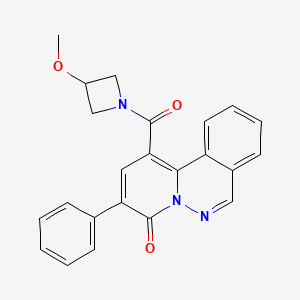
5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrrolo-thieno-diazepine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and diazepines. Common synthetic routes may involve:
Cyclization reactions: Formation of the fused ring system.
Substitution reactions: Introduction of the 3-chlorophenyl group.
Reduction reactions: To achieve the dihydro form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the dihydro form to a fully aromatic system.
Reduction: Reduction reactions could be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions could introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a fully aromatic pyrrolo-thieno-diazepine, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.
Industry
Material science: The compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo-diazepines: Compounds with a similar core structure but different substituents.
Thieno-diazepines: Compounds with a thieno-diazepine core but lacking the pyrrolo ring.
Uniqueness
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is unique due to its specific fused ring system and the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties.
Propiedades
Número CAS |
136334-14-0 |
|---|---|
Fórmula molecular |
C16H13ClN2S |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
9-(3-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-4-1-3-11(9-12)16-14-5-2-7-19(14)13-6-8-20-15(13)10-18-16/h1-9,16,18H,10H2 |
Clave InChI |
BFMMSKIJKIAIGN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




